Ac-IETD-AMC

概要

説明

Ac-IETD-AMC is a fluorogenic substrate used primarily to measure the activity of caspase-8 and granzyme B. It contains an acetyl moiety and is frequently utilized in various scientific research applications, particularly in the study of apoptosis and cell death mechanisms .

科学的研究の応用

Ac-IETD-AMC is widely used in scientific research due to its ability to measure caspase-8 activity. Some of its key applications include:

Apoptosis Studies: Used to monitor caspase-8 activity in apoptosis assays.

Drug Screening: Employed in high-throughput screening of potential caspase inhibitors.

Cell Biology: Utilized in studying the role of caspase-8 in various cellular processes.

Medical Research: Investigated for its potential in understanding diseases related to apoptosis dysregulation, such as cancer and neurodegenerative disorders .

作用機序

Target of Action

Ac-Ile-Glu-Thr-Asp-AMC, also known as Ac-IETD-AMC, is a fluorogenic substrate primarily targeted towards caspase-8 and granzyme B . Caspases are an evolutionarily conserved family of cysteine-dependent proteases that play essential roles in various vital cellular processes, including apoptosis, proliferation, differentiation, and inflammatory response .

Mode of Action

The interaction of Ac-Ile-Glu-Thr-Asp-AMC with its targets involves the hydrolysis of the substrate by caspase-8, which generates a highly fluorescent product, 7-amido-4-methylcoumarin (AMC) . This fluorescence can be monitored and used to measure the activity of caspase-8 in biological samples .

Biochemical Pathways

The action of Ac-Ile-Glu-Thr-Asp-AMC is closely tied to the apoptosis pathway. Apoptosis, or programmed cell death, is a crucial process in maintaining cellular homeostasis. Caspases, the primary targets of Ac-Ile-Glu-Thr-Asp-AMC, play a central role in the execution of apoptosis . The activation of caspase-8, in particular, is a critical step in the extrinsic apoptosis pathway .

Pharmacokinetics

The pharmacokinetic properties of Ac-Ile-Glu-Thr-Asp-AMC are crucial for its function as a research tool. It is soluble in DMSO and should be diluted with a buffer at pH 7.5 for use . The compound’s molecular weight is 675.68 , which may influence its distribution and elimination in biological systems.

Result of Action

The hydrolysis of Ac-Ile-Glu-Thr-Asp-AMC by caspase-8 results in the generation of the highly fluorescent 7-amido-4-methylcoumarin (AMC) . This fluorescence can be detected and quantified, providing a measure of caspase-8 activity in the sample. Therefore, the use of Ac-Ile-Glu-Thr-Asp-AMC can help in studying the role of caspase-8 in apoptosis and potentially in various diseases where apoptosis is dysregulated .

生化学分析

Biochemical Properties

Ac-Ile-Glu-Thr-Asp-AMC serves as a substrate for caspase 8 and granzyme B. Caspase 8 is a cysteine protease involved in apoptosis induced by Fas and other stimuli. It is an attractive therapeutic target for various degenerative disorders. Granzyme B is a serine protease found in cytotoxic T-cells and natural killer cells. It cleaves and activates several caspases involved in apoptosis. The interaction between Ac-Ile-Glu-Thr-Asp-AMC and these enzymes results in the release of free fluorescent 7-amino-4-methylcoumarin, which can be quantified by its fluorescence emission .

Cellular Effects

Ac-Ile-Glu-Thr-Asp-AMC influences cellular processes by serving as a substrate for caspase 8 and granzyme B, thereby facilitating the study of apoptosis. The cleavage of Ac-Ile-Glu-Thr-Asp-AMC by these enzymes leads to the activation of downstream caspases, which execute the apoptotic program. This process affects cell signaling pathways, gene expression, and cellular metabolism, ultimately leading to cell death .

Molecular Mechanism

The molecular mechanism of Ac-Ile-Glu-Thr-Asp-AMC involves its cleavage by caspase 8 and granzyme B. Caspase 8, upon activation, cleaves Ac-Ile-Glu-Thr-Asp-AMC at the aspartic acid residue, releasing the fluorescent 7-amino-4-methylcoumarin. This cleavage event is a critical step in the apoptotic cascade, leading to the activation of other caspases and the execution of apoptosis. Granzyme B, released by cytotoxic T-cells and natural killer cells, also cleaves Ac-Ile-Glu-Thr-Asp-AMC, contributing to the apoptotic process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ac-Ile-Glu-Thr-Asp-AMC can be observed over time by monitoring the fluorescence emission of the released 7-amino-4-methylcoumarin. The stability and degradation of Ac-Ile-Glu-Thr-Asp-AMC are crucial factors in these studies. It is typically stored at -20°C or below to maintain its stability. Long-term effects on cellular function can be assessed by conducting in vitro or in vivo studies, where the sustained activity of caspase 8 and granzyme B can be monitored .

Dosage Effects in Animal Models

The effects of Ac-Ile-Glu-Thr-Asp-AMC vary with different dosages in animal models. At optimal dosages, it effectively serves as a substrate for caspase 8 and granzyme B, facilitating the study of apoptosis. At high doses, it may exhibit toxic or adverse effects, potentially interfering with normal cellular functions. Threshold effects can be observed, where a minimum concentration of Ac-Ile-Glu-Thr-Asp-AMC is required to elicit a measurable response .

Metabolic Pathways

Ac-Ile-Glu-Thr-Asp-AMC is involved in the apoptotic pathway, where it serves as a substrate for caspase 8 and granzyme B. These enzymes cleave Ac-Ile-Glu-Thr-Asp-AMC, leading to the activation of downstream caspases and the execution of apoptosis. The metabolic flux and metabolite levels can be influenced by the activity of these enzymes, as they regulate the progression of the apoptotic process .

Transport and Distribution

Within cells, Ac-Ile-Glu-Thr-Asp-AMC is transported and distributed to regions where caspase 8 and granzyme B are active. It may interact with transporters or binding proteins that facilitate its localization to specific cellular compartments. The accumulation of Ac-Ile-Glu-Thr-Asp-AMC in these regions allows for efficient cleavage by the target enzymes, leading to the release of fluorescent 7-amino-4-methylcoumarin .

Subcellular Localization

The subcellular localization of Ac-Ile-Glu-Thr-Asp-AMC is primarily determined by the activity of caspase 8 and granzyme B. These enzymes are typically found in the cytoplasm and are recruited to specific sites during apoptosis. Ac-Ile-Glu-Thr-Asp-AMC may be directed to these sites through targeting signals or post-translational modifications, ensuring its availability for cleavage by the enzymes. This localization is essential for the efficient execution of the apoptotic program .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ac-IETD-AMC involves the incorporation of the acetyl moiety into the peptide sequence. The general procedure includes the following steps:

Peptide Synthesis: The peptide sequence is synthesized using solid-phase peptide synthesis (SPPS) techniques.

Acetylation: The peptide is acetylated to introduce the acetyl moiety.

Coupling with AMC: The acetylated peptide is then coupled with 7-amido-4-methylcoumarin (AMC) to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The product is then purified using chromatographic techniques and characterized using spectroscopic methods .

化学反応の分析

Types of Reactions

Ac-IETD-AMC primarily undergoes hydrolysis reactions catalyzed by caspase-8 and granzyme B. The hydrolysis of the amide bond in the presence of these enzymes releases the fluorescent AMC moiety .

Common Reagents and Conditions

Reagents: Dithiothreitol (DTT), ethylenediaminetetraacetic acid (EDTA), and tris buffer.

Conditions: The reactions are typically carried out at room temperature or 37°C, with a pH of around 7.4.

Major Products

The major product formed from the hydrolysis of this compound is 7-amido-4-methylcoumarin (AMC), which exhibits strong fluorescence .

類似化合物との比較

Similar Compounds

Ac-DEVD-AMC: A substrate for caspase-3.

Ac-YVAD-AMC: A substrate for caspase-1.

Ac-LEHD-AMC: A substrate for caspase-9

Uniqueness

Ac-IETD-AMC is unique due to its specificity for caspase-8 and granzyme B. This specificity makes it an invaluable tool for studying the activity of these enzymes in various biological contexts. Its ability to produce a fluorescent signal upon cleavage allows for easy and accurate measurement of enzyme activity .

特性

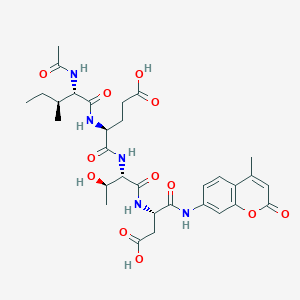

IUPAC Name |

(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[[(2S,3R)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H41N5O12/c1-6-14(2)26(32-17(5)38)30(46)34-20(9-10-23(39)40)28(44)36-27(16(4)37)31(47)35-21(13-24(41)42)29(45)33-18-7-8-19-15(3)11-25(43)48-22(19)12-18/h7-8,11-12,14,16,20-21,26-27,37H,6,9-10,13H2,1-5H3,(H,32,38)(H,33,45)(H,34,46)(H,35,47)(H,36,44)(H,39,40)(H,41,42)/t14-,16+,20-,21-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTCBVQZQSFKHQ-HGZCCCDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H41N5O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

675.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Ac-Ile-Glu-Thr-Asp-AMC in studying apoptosis induced by ω-3 polyunsaturated fatty acids?

A: Ac-Ile-Glu-Thr-Asp-AMC is a substrate that becomes fluorescent upon cleavage by active caspase-8. In the provided research, this property was used to assess the activity of caspase-8 in HL-60 cells treated with ω-3 polyunsaturated fatty acids (PUFAs) like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) [, ]. Increased fluorescence indicated higher caspase-8 activity, suggesting its involvement in the apoptotic pathway triggered by ω-3 PUFAs.

Q2: How does Ac-Ile-Glu-Thr-Asp-AMC help confirm the role of caspase-8 in ω-3 PUFA-induced apoptosis?

A: Researchers used Ac-IETD-CHO, a specific inhibitor of caspase-8, alongside Ac-Ile-Glu-Thr-Asp-AMC to confirm the role of caspase-8 in the observed apoptosis []. When HL-60 cells were co-cultured with ω-3 PUFAs and Ac-IETD-CHO, the fluorescence signal from Ac-Ile-Glu-Thr-Asp-AMC decreased, indicating reduced caspase-8 activity. This reduction in activity correlated with a decrease in apoptosis, confirming caspase-8 as a key player in the apoptotic pathway activated by ω-3 PUFAs.

Q3: What are the implications of understanding the role of caspases in apoptosis for cancer research?

A: The research highlights the potential of ω-3 PUFAs and transmembrane TNFα as anti-cancer agents, as they were shown to induce apoptosis in HL-60 cells [, ]. Understanding the role of caspases, particularly caspase-8, in this process opens avenues for developing targeted therapies. By manipulating caspase activity, researchers could potentially enhance the sensitivity of cancer cells to treatments or develop new therapeutic strategies altogether.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。